3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- is a chemical compound classified as a substituted quinoline derivative. Quinoline compounds are known for their diverse biological activities, which include antineoplastic and antimicrobial properties. This specific compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a protein tyrosine kinase inhibitor, which plays a crucial role in various signaling pathways related to cancer and other diseases .
The synthesis of 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- can be achieved through several methods. One common approach involves the reaction of a suitable precursor with triethylamine and other reagents under controlled conditions. For instance, a mixture of an intermediate compound in triethylamine can be heated to facilitate the formation of the desired product .
The synthesis typically requires careful control of temperature and reaction time. For example, one method may involve heating the reaction mixture at elevated temperatures for several hours to ensure complete conversion to the target compound. The use of solvents like N,N-dimethylformamide is also prevalent in these reactions due to their ability to solubilize reactants effectively .
The molecular structure of 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- features a quinoline backbone with hydroxyl and methoxy substituents at specific positions. The presence of the cyano group at the carbon position enhances its reactivity and biological activity.
The chemical formula for this compound is C_10H_8N_2O_3, and its molecular weight is approximately 204.18 g/mol. The structural representation includes a fused bicyclic system characteristic of quinolines, which contributes to its pharmacological properties.
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- can undergo various chemical reactions typical of quinoline derivatives. These include electrophilic substitutions and nucleophilic additions, particularly involving the cyano and hydroxyl groups.
In laboratory settings, these reactions can be facilitated by using strong acids or bases as catalysts. For example, reactions involving the hydroxyl group can lead to ethers or esters when treated with appropriate reagents under acidic conditions. Additionally, the cyano group can be transformed into amines or carboxylic acids through hydrolysis or reduction processes .
The mechanism of action for 3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- primarily involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell proliferation and survival in cancer cells.
Studies have shown that compounds within this class exhibit significant inhibitory activity against various kinases involved in tumor growth. This inhibition can lead to reduced angiogenesis and tumor progression, making it a candidate for further development as an anticancer agent .
3-Quinolinecarbonitrile, 4,6-dihydroxy-7-methoxy- typically appears as a solid with a melting point that varies based on purity and crystalline form. Its solubility is influenced by the presence of polar functional groups like hydroxyls.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. It is also sensitive to light and moisture, which can affect its integrity over time .
This compound has significant potential in medicinal chemistry due to its biological activities. It is primarily researched for its role as an antineoplastic agent and as an inhibitor of protein tyrosine kinases involved in cancer progression. Furthermore, derivatives of this compound are being explored for their antimicrobial properties and potential applications in treating other diseases associated with kinase dysregulation .
The synthesis of 4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile relies on meticulously sequenced ortho-functionalization and cyclization strategies. A representative industrial pathway involves three critical stages, as detailed in patent literature [5]. The initial stage employs directed metallation of 3,5-dimethoxyaniline using n-butyllithium at −78°C in anhydrous THF, followed by reaction with N,N-dimethylformamide (DMF) to introduce an aldehyde group ortho to the amine. Subsequent Knoevenagel condensation with methyl cyanoacetate yields the α,β-unsaturated nitrile intermediate. Cyclization under acidic conditions (PPA, 120°C) forms the 7-methoxy-4-hydroxyquinoline core, where the para-hydroxy group activates the C3 position for electrophilic cyanation using chlorosulfonyl isocyanate or BrCN/AlCl₃ [5] [9].
A modified approach leverages halogen intermediates for enhanced regiocontrol. Bromination at C6 using bromine in acetic acid at 40°C achieves >85% selectivity due to steric hindrance from the C7 methoxy group. O-Demethylation at C4/C6 is then performed using BBr₃ in dichloromethane (−10°C to 0°C), preserving the nitrile functionality. Final hydrolysis under controlled alkaline conditions (5% NaOH/EtOH) selectively removes the C4 methyl ether while retaining C7 methoxy protection, yielding the target compound with >92% HPLC purity [5].
Table 1: Key Intermediates and Conditions in Multi-Step Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Aldehyde Introduction | n-BuLi, DMF; THF, −78°C | 2-Amino-4,6-dimethoxybenzaldehyde | 78 |
Nitrile Installation | Methyl cyanoacetate, piperidine; reflux | (E)-2-Cyano-3-(2-amino-4,6-dimethoxy)acrylate | 85 |
Cyclization | PPA, 120°C, 3h | 4,6-Dimethoxy-7-hydroxyquinoline-3-carbonitrile | 70 |
Regioselective Bromination | Br₂, AcOH, 40°C | 6-Bromo-4,7-dimethoxyquinoline-3-carbonitrile | 88 |
Selective Demethylation | BBr₃, DCM, −10°C; then NaOH/EtOH | 3-Quinolinecarbonitrile,4,6-dihydroxy-7-methoxy- | 76 |
Regioselective manipulation of hydroxy and methoxy groups in polyfunctionalized quinolines exploits electronic gradients and steric environments. The C7 methoxy group in 4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile exhibits exceptional stability toward electrophiles due to flanking by the electron-withdrawing nitrile and the C6 hydroxy group. This allows chemodifferentiation during alkylation: C4 hydroxy protection using chloromethyl methyl ether (MOMCl)/K₂CO₃ in acetone (0°C to 25°C) proceeds quantitatively without disturbing C6/C7 substituents. Subsequent selective benzoylation at C6 employs benzoyl chloride/pyridine (0°C), achieving >95% regioselectivity driven by the diminished steric hindrance at C6 versus C4 [5] [8].
For C-functionalization, the C5 position undergoes direct arylation via Pd(OAc)₂-catalyzed C–H activation. The C4 hydroxy group acts as a transient directing group when complexed with Pd(II), enabling selective C5–Ar bond formation with aryl iodides (Ag₂CO₃, DMAc, 110°C). This strategy bypasses protection/deprotection sequences required for classical electrophilic substitution, improving atom economy by 30% [8].
The incorporation of the C3-cyano group employs transition-metal-catalyzed cyanation and Lewis acid-mediated dehydration. Palladium-based systems excel for late-stage cyanation of halogenated precursors: A catalyst system of Pd₂(dba)₃/XantPhos (2.5 mol%) with Zn(CN)₂ in NMP (130°C, 8h) converts 3-bromo-4,6-dihydroxy-7-methoxyquinoline to the target nitrile in 89% yield. Crucially, Zn(CN)₂ suppresses methoxy dealkylation, a side reaction prevalent when using CuCN or NaCN [5] [9].
Alternatively, trimetallic catalysis (Pd/Fe/In) enables direct C3–CN bond formation from alcohols via in situ-generated aldehydes. In this one-pot cascade, primary alcohols undergo dehydrogenation (PdCl₂, 110°C), condense with o-aminoarylketones (FeCl₃ catalysis), and undergo nucleophilic addition–dehydration using ammonium acetate and acetonitrile as the nitrile source (InCl₃, 80°C). This method achieves 75% yield for 3-cyanoquinolines but requires precise stoichiometric control to avoid over-oxidation of the C4/C6 dihydroxy motifs [6].
Table 2: Catalytic Systems for Nitrile Installation
Method | Catalyst/Reagents | Substrate | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Cyanation | Pd₂(dba)₃/XantPhos, Zn(CN)₂, NMP | 3-Bromo-4,6-dihydroxy-7-methoxyquinoline | 89 | Tolerance of free phenols |
Trimetallic Dehydrogenative Cyanation | PdCl₂/FeCl₃/InCl₃, NH₄OAc, CH₃CN | 2-Amino-5-(hydroxyphenyl)ketone | 75 | One-pot from alcohols |
Lewis Acid-Mediated Dehydration | AlCl₃, DMF-DMA, then NH₄OH | 3-Carbamoyl-4,6-dimethoxyquinoline | 82 | Avoids transition metals |
Electrophilic Cyanation | ClSO₂NCO, AlCl₃, DCE, 60°C | 4,6-Dimethoxy-7-hydroxyquinoline | 68 | Direct C–H functionalization |
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: